molecular formula C10H7F6N3 B14006572 1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole CAS No. 5321-06-2

1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole

Cat. No.: B14006572
CAS No.: 5321-06-2
M. Wt: 283.17 g/mol
InChI Key: AVIZTNIFRKIGIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole typically involves multi-step reactions. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This multi-component reaction is efficient and scalable, providing moderate to good yields . Industrial production methods may involve solvent-free conditions to enhance reaction rates and yields .

Chemical Reactions Analysis

1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to significant biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole can be compared with other fluorinated triazoles, such as:

Properties

CAS No.

5321-06-2

Molecular Formula

C10H7F6N3

Molecular Weight

283.17 g/mol

IUPAC Name

1-benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole

InChI

InChI=1S/C10H7F6N3/c11-8(9(12,13)14)10(15,16)17-18-19(8)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

AVIZTNIFRKIGIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(N=N2)(F)F)(C(F)(F)F)F

Origin of Product

United States

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